molecular formula C12H14N8S B2357556 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine CAS No. 2415491-32-4

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine

Cat. No.: B2357556
CAS No.: 2415491-32-4
M. Wt: 302.36
InChI Key: GPNLVYIVLWOERO-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8S/c1-7-3-10(20-11(15-7)13-6-14-20)16-9-4-19(5-9)12-18-17-8(2)21-12/h3,6,9,16H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNLVYIVLWOERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CN(C3)C4=NN=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the azetidine ring, and the triazolopyrimidine core. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and nanocomposites .

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-amine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

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